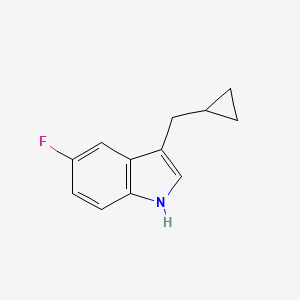

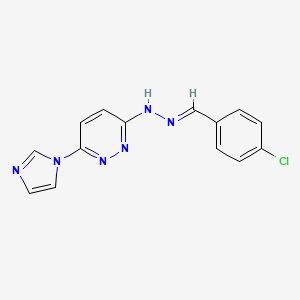

3-(Cyclopropylmethyl)-5-fluoro-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can be complex and may involve multiple steps, each requiring specific reagents and conditions .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms in the molecule and their spatial arrangement .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its reactivity under various conditions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis

Physical properties include characteristics like melting point, boiling point, density, solubility, etc. Chemical properties refer to how the compound reacts with other substances .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization of Indoles

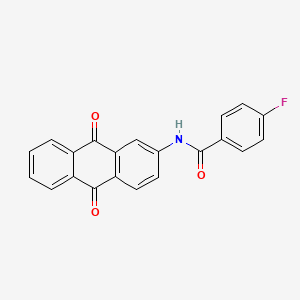

Indoles, including derivatives like "3-(Cyclopropylmethyl)-5-fluoro-1H-indole," are crucial in synthesizing biologically active compounds. Palladium-catalyzed reactions have revolutionized the synthesis and functionalization of indoles, offering access to complex molecules with wide-ranging functionalities. This method's significance lies in its efficiency and the minimization of waste, underpinning the creation of pharmaceuticals and fine chemicals (Cacchi & Fabrizi, 2005).

Hepatitis C Virus Inhibition

Indole derivatives have been explored for their potential to inhibit the hepatitis C virus (HCV) NS5B polymerase, a crucial enzyme in the virus's replication cycle. Research has identified indole-based inhibitors with significant potency, demonstrating the potential of indole modifications for developing new antiviral drugs (Chen et al., 2012).

Fluorination Effects on Drug Properties

The introduction of fluorine atoms into indole derivatives, such as "3-(Cyclopropylmethyl)-5-fluoro-1H-indole," significantly affects their physicochemical properties. Research on the fluorination of indoles shows its impact on lipophilicity, solubility, and metabolic stability, which are critical factors in drug development (Huchet et al., 2015).

Chemotherapeutic Applications

Fluorinated indoles are under investigation for their chemotherapeutic applications. Studies have shown that certain indole derivatives can be activated in the presence of enzymes, producing cytotoxic compounds that could be used in targeted cancer therapy. This indicates the potential of indole modifications for creating prodrugs with specific activation mechanisms for cancer treatment (Folkes et al., 2002).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

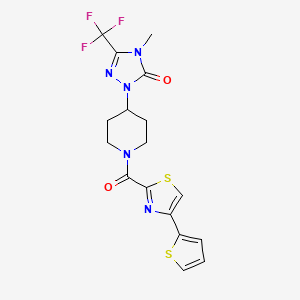

IUPAC Name |

3-(cyclopropylmethyl)-5-fluoro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-10-3-4-12-11(6-10)9(7-14-12)5-8-1-2-8/h3-4,6-8,14H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMUJJIUMVTFEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CNC3=C2C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylmethyl)-5-fluoro-1H-indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2557629.png)

![N-Cyclopentyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2557639.png)